molecular formula C9H18Cl2N2O2 B2841147 octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride CAS No. 2408966-08-3

octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride

Cat. No.: B2841147
CAS No.: 2408966-08-3
M. Wt: 257.16
InChI Key: AGPDHZALMCZCLF-UHFFFAOYSA-N
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Description

octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of pyrido[1,2-a]pyrazine, a bicyclic nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaI in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its neurotoxic effects and potential as a tool for studying neurotransmitter pathways.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of serotonin receptors, leading to neurotoxic effects. The compound may also interact with other neurotransmitter systems, affecting neuronal signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and dihydrochloride groups. These functional groups contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-1-2-8-5-10-3-4-11(8)6-7;;/h7-8,10H,1-6H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPDHZALMCZCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN2C1CNCC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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